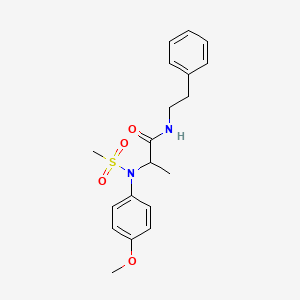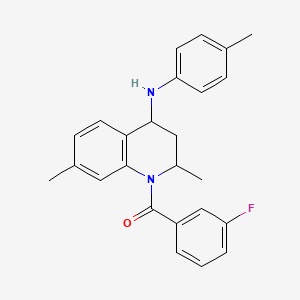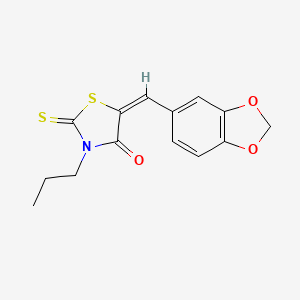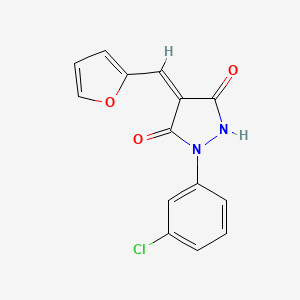
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide, commonly known as MMMA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of α-aminoamide derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of MMMA is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms. MMMA has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to modulate the activity of ion channels involved in pain transmission, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
MMMA has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. MMMA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
実験室実験の利点と制限
One of the major advantages of using MMMA in lab experiments is its high purity and stability. MMMA is easy to synthesize and yields high purity product, which makes it an ideal compound for lab experiments. Additionally, MMMA has shown promising results in various scientific research applications, which makes it an attractive compound for further studies. However, one of the limitations of using MMMA in lab experiments is its limited solubility in aqueous solutions. This may limit its use in certain experiments where aqueous solutions are required.
将来の方向性
There are several future directions for the study of MMMA. One of the future directions is to further elucidate the mechanism of action of MMMA. This will help to better understand how MMMA exerts its therapeutic effects and may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of MMMA in vivo. This will help to determine the potential of MMMA as a therapeutic agent for various diseases. Finally, further studies are needed to optimize the synthesis method of MMMA and to develop new derivatives with improved properties.
合成法
The synthesis of MMMA involves the condensation of N-benzyl-N-methylglycine methyl ester with 4-methoxybenzylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with methylsulfonyl chloride to obtain the final product, MMMA. The synthesis method is simple, efficient, and yields high purity product.
科学的研究の応用
MMMA has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. MMMA has been reported to exhibit potent anti-tumor activity in various cancer cell lines and has shown to be effective against multidrug-resistant cancer cells. It has also shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(19(22)20-14-13-16-7-5-4-6-8-16)21(26(3,23)24)17-9-11-18(25-2)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDPIXBODOOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)


![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)

![4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5061020.png)

![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5061025.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)